molecular formula C7H7Cl2N3S B1234461 (3,5-Dichloroanilino)thiourea CAS No. 96423-39-1

(3,5-Dichloroanilino)thiourea

Cat. No.: B1234461
CAS No.: 96423-39-1
M. Wt: 236.12 g/mol
InChI Key: KJLLDURTKFHSJE-UHFFFAOYSA-N
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Description

(3,5-Dichloroanilino)thiourea ( 96423-39-1) is a thiourea derivative with the molecular formula C7H7Cl2N3S and a molecular weight of 236.11 g/mol . Thiourea derivatives are a significant class of organosulfur compounds known for their wide range of biological activities and applications as intermediates in organic synthesis . Research into structurally similar thiourea compounds has demonstrated potent biological properties, including antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Staphylococcus epidermidis . Furthermore, various thiourea derivatives have been investigated for their cytotoxic properties and show promise in anticancer research, with studies indicating inhibitory effects on the growth of several human cancer cell lines . The presence of chlorine atoms on the phenyl ring, as seen in this compound, is a common structural feature associated with enhanced biological potency and improved lipophilicity in drug discovery efforts . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLLDURTKFHSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408928
Record name 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96423-39-1
Record name 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for N 3,5 Dichlorophenyl Thiourea and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for synthesizing N-aryl thioureas are robust and widely documented. These pathways typically involve the condensation of primary amines with a thiocarbonyl source, providing a reliable route to the target compounds.

Aniline-Isothiocyanate Condensation Approaches

The most common and direct method for the synthesis of N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate. This approach is characterized by its simplicity and often high yields.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the aniline (B41778) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea (B124793) product. The general scheme for this condensation is as follows:

Ar-NH₂ + S=C=N-R' → Ar-NH-C(=S)-NH-R'

In a specific example analogous to the target compound, 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea was synthesized by reacting 3,5-dichloroaniline (B42879) with freshly prepared 2,6-dichlorobenzoyl isothiocyanate. nih.gov The reactants were stirred in acetone (B3395972), and upon completion, the product was precipitated by pouring the mixture into acidified water, affording an 80% yield after recrystallization. nih.gov This highlights a common procedure where the isothiocyanate can be pre-formed or generated in situ.

The choice of solvent is often crucial, with polar aprotic solvents like acetone or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction. nih.govresearchgate.net

Utilization of 3,5-Dichloroaniline as a Core Synthon

3,5-Dichloroaniline is a readily available and frequently utilized starting material for the synthesis of N-(3,5-Dichlorophenyl)thiourea and its derivatives. wikipedia.orgherts.ac.uk Its nucleophilic amino group readily reacts with various electrophilic thiocarbonyl sources.

One established method involves the reaction of 3,5-dichloroaniline with a pre-formed isothiocyanate or an isothiocyanate generated in situ. A documented synthesis of N-[3,5-dichlorophenyl]thiourea involves the in situ formation of benzoyl isothiocyanate from ammonium (B1175870) thiocyanate (B1210189) and benzoyl chloride in acetone. prepchem.com 3,5-dichloroaniline dissolved in acetone is then added to this mixture. The reaction is heated for a short duration, and the final product is isolated by precipitation in water. prepchem.com

Another approach involves the direct reaction with various isocyanates and isothiocyanates. In one study, a series of thiourea derivatives were prepared from 4-hydroxy-3,5-dichloroaniline. The aniline derivative was dissolved in dry tetrahydrofuran (THF) with triethylamine (B128534) (TEA) as a base, and the corresponding isothiocyanate was added. The reaction was stirred for 2-3 hours at 60°C to yield the desired products. derpharmachemica.com

The following table summarizes representative reactions utilizing 3,5-dichloroaniline or its derivatives as the core synthon.

Aniline DerivativeThiocarbonyl SourceSolvent/ConditionsProductYieldReference
3,5-DichloroanilineBenzoyl isothiocyanate (in situ from NH₄SCN + Benzoyl chloride)Acetone, HeatN-[3,5-dichlorophenyl]thioureaNot specified prepchem.com
3,5-Dichloroaniline2,6-Dichlorobenzoyl isothiocyanateAcetone, Stirred for 1h1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea80% nih.gov
4-Hydroxy-3,5-dichloroaniline2,4-Difluorophenyl isothiocyanateTHF, TEA, 60°C, 2-3h1-(3,5-Dichloro-4-hydroxyphenyl)-3-(2,4-difluorophenyl)thiourea70% derpharmachemica.com
4-Hydroxy-3,5-dichloroaniline3-Bromophenyl isothiocyanateTHF, TEA, 60°C, 2-3h1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea68% derpharmachemica.com

Novel and Green Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" protocols aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and simplify reaction procedures.

Solvent-Free and Catalyst-Free Conditions: Solvent-free reactions represent a significant advancement in green chemistry. One highly efficient method for preparing diaryl thioureas involves the use of microwave irradiation under solvent-free conditions. In a study, various aryl isothiocyanates and aryl amines were mixed and irradiated in a domestic microwave oven, leading to the formation of diaryl thioureas in excellent yields (91-97%) within extremely short reaction times (1.5–4.5 minutes). researchgate.net This method is not only environmentally friendly but also economically advantageous due to its speed and efficiency. researchgate.net

Mechanochemical synthesis, which involves grinding solid reactants together, is another prominent solvent-free technique. Symmetrical aromatic thioureas have been obtained in almost quantitative yields by milling N,N'-bis(benzotriazol-1-yl)methanethione with two equivalents of an aniline in the presence of sodium carbonate. nih.gov

Grinding reactants is another simple and effective solvent-free method. N-aryl-N'-aroyl(acyl)thioureas have been synthesized in good yields by grinding a mixture of ammonium thiocyanate and an acid chloride, followed by the addition of an arylamine. asianpubs.org

Furthermore, catalyst-free protocols are being developed. One such method describes the synthesis of 2-iminothiazoles from amines, isothiocyanates, and nitroepoxides in THF. nih.gov The initial step, the formation of the thiourea intermediate from the amine and isothiocyanate, proceeds at room temperature without a catalyst before the subsequent cyclization reaction. nih.gov The use of greener solvents is also being explored. A general method for preparing nitro N,N'-diaryl thioureas was developed using Cyrene, a biodegradable, bio-derived solvent, as a green alternative to traditional solvents like THF, achieving nearly quantitative yields. nih.gov

The table below compares some novel synthetic approaches.

MethodologyReactantsConditionsKey AdvantagesReference
Microwave IrradiationAryl isothiocyanates + Aryl aminesSolvent-free, 1.5-4.5 minRapid, high yields, no solvent researchgate.net
GrindingAmmonium thiocyanate, Acid chloride, ArylamineSolvent-free, Room temp, 30 min totalSimple, efficient, environmentally friendly asianpubs.org
Mechanochemical MillingN,N'-bis(benzotriazol-1-yl)methanethione + AnilineSolvent-free, Na₂CO₃, 10 minQuantitative yields, rapid, avoids bulk solvents nih.gov
Green SolventIsothiocyanates + AminesCyrene solventUse of a biodegradable, non-toxic solvent nih.gov
Catalyst-FreeIsothiocyanate + AmineTHF, Room temp, 1hAvoids catalyst cost and contamination nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Reaction Time: Traditional methods often require prolonged heating. For example, the synthesis of N-(3,4-dichlorophenyl)thiourea, an isomer of the target compound, was achieved by refluxing 3,4-dichloroaniline (B118046) with ammonium thiocyanate and HCl in water for 7 hours. nih.gov In contrast, the use of microwave irradiation drastically reduces reaction times to mere minutes while achieving yields upwards of 91%. researchgate.net This demonstrates the profound impact of the energy source on reaction efficiency. For the synthesis of thiourea derivatives from 4-hydroxy-3,5-dichloroaniline, the reaction was conducted at a moderately elevated temperature of 60°C for 2-3 hours to ensure completion. derpharmachemica.com

Solvent and Catalyst Effects: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like acetone and THF are commonly used as they effectively dissolve the reactants. nih.govderpharmachemica.com However, green alternatives like water or Cyrene are gaining traction. nih.govorganic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, which simplifies work-up and reduces waste. researchgate.netasianpubs.org

While many thiourea syntheses proceed without a catalyst, bases like triethylamine are sometimes added to scavenge protons generated during the reaction, particularly when dealing with amine hydrochlorides or less reactive anilines. derpharmachemica.com In the synthesis of urea (B33335) and thiourea derivatives of 2,3-dichlorophenyl piperazine (B1678402), N-methylmorpholine (NMM) was used as a base. Optimization studies for other thiourea syntheses have shown that using an aqueous polysulfide solution at 80°C can yield the product in just 30 minutes with an 89% yield, showcasing how specific reagent systems can enhance reaction kinetics. researchgate.net

The following table summarizes the effect of different reaction parameters on thiourea synthesis.

ParameterConventional MethodOptimized/Novel MethodImpact on Synthesis
Reaction Time Several hours (e.g., 7 hours) nih.gov1.5-4.5 minutes (Microwave) researchgate.net or 30 minutes (Grinding) asianpubs.orgSignificant reduction in time, increased throughput.
Temperature Reflux/Elevated temperatures (e.g., 60°C) derpharmachemica.comRoom temperature (Grinding/Catalyst-free) asianpubs.orgnih.gov or high temp for short duration (Microwave) researchgate.netReduced energy consumption and potential for fewer side products.
Solvent Acetone, THF, Dichloromethane (B109758) nih.govderpharmachemica.comanalis.com.mySolvent-free, Water, or Green Solvents (e.g., Cyrene) researchgate.netnih.govReduced environmental impact, simplified purification.
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, Mechanical grindingEnhanced reaction rates, improved energy efficiency.

Advanced Spectroscopic and Crystallographic Characterization of N 3,5 Dichlorophenyl Thiourea

Comprehensive Spectroscopic Elucidation

Spectroscopic techniques are fundamental in elucidating the structural features of N-(3,5-Dichlorophenyl)thiourea. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of hydrogen and carbon atoms, while vibrational spectroscopy (FT-IR and Raman) helps identify the functional groups present. Mass spectrometry is employed to determine the molecular weight and analyze fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of N-(3,5-Dichlorophenyl)thiourea. The chemical shifts observed in the spectra are indicative of the electronic environment of the individual protons and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the dichlorophenyl ring typically appear as distinct signals in the aromatic region. The protons ortho and para to the thiourea (B124793) substituent will have different chemical shifts due to the electronic effects of the chlorine atoms and the thiourea group. The N-H protons of the thiourea moiety usually present as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom of the C=S group is characteristically found at a downfield chemical shift. The aromatic carbons of the dichlorophenyl ring will show distinct signals, with their chemical shifts influenced by the positions of the chlorine atoms and the thiourea substituent.

Table 1: Representative NMR Data for N-Aryl Thiourea Derivatives

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0120 - 140
N-H5.9 - 9.1-
C=S-~180
Aromatic C-Cl-125 - 135
Aromatic C-N-135 - 145

Note: The exact chemical shifts for N-(3,5-Dichlorophenyl)thiourea can vary depending on the solvent and experimental conditions. The table provides a general range based on similar N-aryl thiourea structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups present in N-(3,5-Dichlorophenyl)thiourea.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the thiourea group, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key feature of thioureas, usually appears in the region of 700-850 cm⁻¹. Vibrations associated with the dichlorophenyl ring, such as C-H and C=C stretching, will be observed in their characteristic regions. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Table 2: Key Vibrational Frequencies for N-(3,5-Dichlorophenyl)thiourea

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretching3100 - 34003100 - 3400
C-H Aromatic Stretching3000 - 31003000 - 3100
C=C Aromatic Stretching1400 - 16001400 - 1600
N-C-S Bending/Stretching1450 - 15501450 - 1550
C=S Stretching700 - 850700 - 850
C-Cl Stretching600 - 800600 - 800

Note: These are approximate ranges and the exact frequencies can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of N-(3,5-Dichlorophenyl)thiourea and for studying its fragmentation behavior. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The fragmentation pattern of N-(3,5-Dichlorophenyl)thiourea is expected to involve cleavage of the C-N bond between the dichlorophenyl ring and the thiourea moiety, as well as fragmentation of the thiourea group itself. Common fragments may include the dichlorophenyl radical cation and ions resulting from the loss of SH or NH₂ groups from the thiourea portion.

Table 3: Expected Mass Spectrometry Data for N-(3,5-Dichlorophenyl)thiourea

Ion Description Expected m/z
[C₇H₆Cl₂N₂S]⁺Molecular Ion (M⁺)220
[C₆H₃Cl₂N]⁺Loss of H₂NS160
[C₆H₄Cl₂]⁺Dichlorophenyl cation146
[H₂NCSNH]⁺Thiourea fragment75

Note: The m/z values are based on the most abundant isotopes. The actual spectrum will show an isotopic pattern for chlorine-containing fragments.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformational Preferences

X-ray crystallography reveals the specific bond lengths and angles within the N-(3,5-Dichlorophenyl)thiourea molecule. The geometry around the thiourea core is typically planar. The analysis also determines the torsional angles, which define the orientation of the dichlorophenyl ring relative to the thiourea plane. In similar structures, a significant dihedral angle is often observed between the aromatic ring and the thiourea group. nih.gov

Table 4: Selected Crystallographic Parameters for a Related Thiourea Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8168 (19)
b (Å)8.489 (3)
c (Å)9.771 (3)
α (°)107.042 (4)
β (°)94.468 (4)
γ (°)94.778 (4)
Volume (ų)457.0 (3)

Note: This data is for N-(3,4-Dichlorophenyl)thiourea and serves as an illustrative example. nih.gov The specific parameters for N-(3,5-Dichlorophenyl)thiourea would require a dedicated crystallographic study.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the three-dimensional architecture of a crystal lattice. This analysis provides a detailed picture of how molecules pack together in the solid state by mapping the electron distribution of a molecule within its crystalline environment. While specific experimental data on the Hirshfeld surface analysis of N-(3,5-Dichlorophenyl)thiourea is not available in the cited search results, the methodology allows for a clear theoretical framework of the interactions that govern its crystal packing.

The analysis involves generating a unique three-dimensional surface for a molecule within the crystal, defined at the boundary where the electron density contribution from the molecule is equal to the contribution from all its neighbors. This surface can be color-coded to highlight key properties of the intermolecular contacts.

A critical tool in this analysis is the mapping of the normalized contact distance, or dnorm. This property is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm map reveals the nature of intermolecular contacts:

Red Regions: Indicate contacts that are shorter than the sum of the van der Waals radii, representing the closest and often strongest interactions, such as hydrogen bonds.

White Regions: Represent contacts where the intermolecular distance is approximately equal to the sum of the van der Waals radii.

Blue Regions: Signify contacts that are longer than the van der Waals radii, indicating weaker interactions.

For N-(3,5-Dichlorophenyl)thiourea, the most significant close contacts highlighted by red regions on the dnorm surface would be expected to involve the hydrogen bond donor sites (the N-H groups of the thiourea moiety) and acceptor sites (the sulfur atom and the chlorine atoms).

Based on the molecular structure of N-(3,5-Dichlorophenyl)thiourea, the primary intermolecular contacts that would be quantified are detailed in the table below. The percentages represent a hypothetical breakdown based on analyses of similar dichlorophenyl and thiourea-containing compounds.

Intermolecular Contact TypeDescriptionExpected Significance
H···HRepresents contacts between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts due to the number of hydrogen atoms on the molecular periphery.High
Cl···HThese contacts involve the chlorine atoms on the phenyl ring acting as weak hydrogen bond acceptors with hydrogen atoms from neighboring molecules. They appear as characteristic "wings" on the 2D fingerprint plot.Significant
S···HContacts between the sulfur atom of the thiourea group and hydrogen atoms (particularly the N-H protons) of adjacent molecules. These N-H···S hydrogen bonds are characteristic of thiourea derivatives and are crucial for forming dimers or chains.Significant
C···HInteractions involving the carbon atoms of the phenyl ring and hydrogen atoms on nearby molecules, often contributing to C-H···π interactions.Moderate
N···HRepresents the N-H···N hydrogen bonds that can contribute to the packing arrangement.Moderate
C···CThese contacts can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.Moderate to Low
Cl···ClContacts between chlorine atoms on neighboring molecules, which can be either attractive or repulsive depending on the geometry.Low

Mechanistic Insights and Structure Activity Relationship Sar Studies of 3,5 Dichloroanilino Thiourea Derivatives

Exploration of Chemical Reactivity and Transformation Pathways

(3,5-Dichloroanilino)thiourea, as a disubstituted thiourea (B124793), is a versatile precursor in the synthesis of various heterocyclic compounds. mdpi.com The reactivity of the thiourea moiety, characterized by the presence of nucleophilic nitrogen and sulfur atoms, allows for a range of chemical transformations.

One of the primary transformation pathways for thiourea derivatives is through cyclization reactions. For instance, N-acylthioureas, which can be derived from this compound, can undergo cyclization with α-halocarbonyl compounds to yield thiazole (B1198619) derivatives. conicet.gov.ar The reaction of 1-aroyl-3-aryl thioureas with chloroacetyl chloride in the presence of pyridine (B92270) is a known method for the regioselective synthesis of 2-aroylimino-3-aryl-thiazolidin-4-ones. conicet.gov.ar Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,2,4-triazole (B32235) derivatives. rsc.org

The synthesis of heterocyclic compounds from thiourea derivatives is a common strategy. For example, the reaction of thiourea with chloroacetic acid can produce thiazolidine-2,4-dione. jmchemsci.com Furthermore, N,N'-disubstituted thioureas can be cyclized using oxalyl dichloride to form 4,5-dioxo-2-thioxo-perhydro-imidazolyl-pyrimidine-2H-ones(thiones). asianpubs.org The starting material for many of these syntheses can be 3,5-dichloroaniline (B42879), which is reacted with an isothiocyanate to form the corresponding thiourea derivative. nih.gov For instance, novel styryl-substituted thioureas and squaramides have been synthesized in three steps from commercially available 4-hydroxy-3,5-dichloroaniline. acs.org

The thiourea group itself can also undergo oxidation to form sulfonyl derivatives or be reduced to the corresponding amines. Additionally, the chlorine atoms on the phenyl ring can potentially be substituted by other nucleophiles, although this is a less common transformation pathway.

Influence of Dichlorophenyl Substitution on Electronic and Steric Properties

The 3,5-dichlorophenyl group significantly influences the electronic and steric properties of the thiourea molecule, which in turn dictates its reactivity and biological activity.

Electronic Properties: The two chlorine atoms on the phenyl ring are electron-withdrawing groups due to their high electronegativity. This is quantified by the Hammett substituent constant (σ). The Hammett equation, log(K/K₀) = σρ, relates the reaction rates and equilibrium constants of substituted benzene (B151609) derivatives to those of the unsubstituted parent compound. wikipedia.org For a 3,5-dichloro substitution, the electronic effect is primarily inductive, as the chlorine atoms are in the meta-position relative to the point of attachment to the thiourea moiety, minimizing resonance effects. viu.ca The presence of these electron-withdrawing groups increases the acidity of the N-H protons of the thiourea, making them more likely to participate in hydrogen bonding, which is crucial for interactions with biological targets. The 3,5-dichlorophenyl group enhances the electrophilicity of the molecule compared to non-halogenated or mono-halogenated analogs.

Steric Properties: The chlorine atoms also contribute to the steric bulk of the molecule. The symmetrical arrangement of the 3,5-dichlorophenyl group provides a specific steric profile that can influence how the molecule fits into the active site of an enzyme or a receptor. While the steric hindrance is greater than that of smaller substituents like fluorine, it can also enhance metabolic stability. Quantitative structure-activity relationship (QSAR) studies on related compounds, such as 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones, have utilized steric parameters like the Taft steric parameter (Es) to analyze the impact of substituents on biological activity. tandfonline.com

Physicochemical Parameters of Phenyl Substituents

SubstituentHammett Constant (σ_m)Hydrophobicity (log P)Steric Parameter (Es)
H0.00~2.10.00
3-Cl0.37~2.8-0.97
4-Cl0.23~2.8-0.97
3,5-diCl0.74 (approx. 2 x 0.37)~3.5-1.94 (approx. 2 x -0.97)

Structure-Reactivity Relationships in Derivatization Processes

The electronic and steric properties imparted by the 3,5-dichlorophenyl group have a direct impact on the reactivity of this compound in derivatization processes. The electron-withdrawing nature of the chlorine atoms makes the aniline (B41778) nitrogen less nucleophilic, which can affect the rate and yield of reactions where this nitrogen is the reacting species. Conversely, the increased acidity of the thiourea N-H protons can facilitate base-catalyzed reactions.

In QSAR studies of antifungal 1-(3,5-dichlorophenyl) derivatives, the hydrophobic effect, represented by log P, was found to be a significant factor in determining the variation in activity. tandfonline.com This suggests that the lipophilicity conferred by the dichlorophenyl group plays a crucial role in the compound's ability to cross cell membranes and reach its target.

Investigation of Interaction Modes with General Biomolecular Systems (e.g., enzyme inhibition mechanisms, radical scavenging pathways)

Derivatives of this compound have been investigated for their interactions with various biomolecular systems, primarily as enzyme inhibitors and antioxidants.

Enzyme Inhibition: Thiourea derivatives are known to inhibit a range of enzymes. For instance, some thiourea derivatives have shown potent inhibitory activity against urease, an enzyme implicated in various pathologies. nih.gov Molecular docking studies on urease inhibitors have revealed that the thiourea moiety can interact with the nickel ions in the active site of the enzyme, while the substituted phenyl ring can form hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. nih.gov While specific docking studies for this compound were not found, it is plausible that the 3,5-dichlorophenyl group would engage in hydrophobic interactions within the enzyme's active site. Some thiourea derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. semanticscholar.org

Enzyme Inhibitory Activity of Selected Thiourea Derivatives

Compound TypeTarget EnzymeIC50 (µM)Reference
Urea (B33335)/Thiourea DerivativesUrease10.11 - 69.80 nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50 µg/mL semanticscholar.org
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60 µg/mL semanticscholar.org

Radical Scavenging Pathways: Thiourea derivatives have demonstrated significant antioxidant activity by scavenging free radicals. mdpi.comwisdomlib.orgsemanticscholar.org The primary mechanisms by which antioxidants can neutralize free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netfarmaciajournal.com For thiourea derivatives, theoretical studies have suggested that the HAT mechanism is generally preferred. researchgate.nethueuni.edu.vn In this pathway, the antioxidant donates a hydrogen atom to the free radical, thus quenching it. The N-H bonds of the thiourea moiety are the likely sites for hydrogen donation.

The antioxidant potential of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. farmaciajournal.comhueuni.edu.vn For example, 1,3-bis(3,4-dichlorophenyl)thiourea has been shown to be a potent antioxidant against DPPH and ABTS free radicals. mdpi.comhueuni.edu.vn The electron-withdrawing nature of the dichlorophenyl group can influence the bond dissociation energy of the N-H bonds, thereby affecting the rate of the HAT process.

Antioxidant Activity of a Related Dichlorophenyl Thiourea Derivative

CompoundAssayIC50 (µg/mL)Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 mdpi.com
ABTS52 mdpi.com

Derivatization Strategies and Analogue Design for N 3,5 Dichlorophenyl Thiourea

Rational Design Principles for Novel Thiourea (B124793) Libraries

The rational design of new thiourea libraries is a cornerstone for discovering compounds with improved efficacy and selectivity. This process often begins with the lead compound, in this case, N-(3,5-Dichlorophenyl)thiourea, and systematically modifies its structure to probe interactions with biological targets.

Another design strategy involves the modification of the thiourea moiety itself. The synthesis of N,N'-disubstituted thioureas allows for the introduction of diverse chemical functionalities. rsc.orgmdpi.com This can include the incorporation of different aryl or alkyl groups, which can modulate the lipophilicity and hydrogen-bonding capabilities of the molecule. For example, the introduction of a piperazine (B1678402) ring in some thiourea derivatives has been shown to enhance their potency and selectivity. mdpi.com

Computational methods, such as molecular docking, play a significant role in the rational design process. rsc.orgnih.gov These techniques allow for the in-silico screening of virtual libraries of thiourea analogues against a specific biological target. By predicting the binding affinities and modes of interaction, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. nih.gov This approach not only saves time and resources but also provides valuable insights into the SAR of the designed compounds.

The design of thiourea-based derivatives can also be guided by the aim of mimicking the structure of known inhibitors of a particular enzyme. For instance, some thiourea derivatives have been designed to target the InhA enzyme in Mycobacterium tuberculosis, a key enzyme involved in mycolic acid biosynthesis. researchgate.net In such cases, the design principles focus on incorporating structural features that are known to be important for binding to the active site of the enzyme.

Synthetic Access to Diversified Thiourea Analogues (e.g., N,N'-disubstituted thioureas)

The synthesis of diversified thiourea analogues, particularly N,N'-disubstituted thioureas, is crucial for exploring the chemical space around the lead compound and identifying derivatives with enhanced properties. Several synthetic methods are available to achieve this structural diversity.

A common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.comnih.gov This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields. mdpi.com The versatility of this method lies in the wide availability of various isothiocyanates and amines, allowing for the generation of a large library of thiourea analogues with different substitution patterns. mdpi.com

Another approach involves the use of carbon disulfide as a thiocarbonyl source. Symmetrical and unsymmetrical substituted thiourea derivatives can be synthesized through a simple condensation reaction between amines and carbon disulfide in an aqueous medium. organic-chemistry.org This method is particularly efficient for aliphatic primary amines.

Furthermore, elemental sulfur can be utilized in an atom-economic reaction with isocyanides and aliphatic amines to produce thioureas in excellent yields at ambient temperatures. organic-chemistry.org This method offers a green and efficient alternative to traditional synthetic routes.

For the synthesis of more complex thiourea derivatives, multi-step synthetic strategies may be employed. For instance, the synthesis of thiazolidinone scaffolds based on a quinolone moiety starts with the reaction of 4-hydroxyquinol-2-ones, which are then converted to hydrazide derivatives. These hydrazides subsequently react with isothiocyanate derivatives to form N,N'-disubstituted thioureas, which can be further cyclized to yield thiazolidinone derivatives. nih.govmdpi.com

The table below summarizes some of the synthetic methods used to generate diversified thiourea analogues.

Starting MaterialsReagentsProduct TypeReference
Isothiocyanates and AminesDichloromethane or tert-butanolN,N'-disubstituted thioureas mdpi.com
Amines and Carbon DisulfideAqueous mediumSymmetrical and unsymmetrical substituted thioureas organic-chemistry.org
Isocyanides and Aliphatic AminesElemental sulfurThioureas organic-chemistry.org
Hydrazide derivatives and Isothiocyanates-N,N'-disubstituted thioureas nih.govmdpi.com

These synthetic strategies provide access to a wide array of thiourea analogues, enabling a comprehensive exploration of the structure-activity relationships and the identification of compounds with optimized biological profiles.

Modulation of Molecular Architecture through Functionalization

The modulation of the molecular architecture of N-(3,5-Dichlorophenyl)thiourea through functionalization is a key strategy to fine-tune its physicochemical and biological properties. This involves the introduction of various functional groups at different positions of the parent molecule.

One of the primary sites for functionalization is the phenyl ring. The introduction of electron-withdrawing or electron-donating groups can significantly impact the electronic distribution within the molecule. For example, the presence of the 3,5-dichloro substitution pattern is a key feature of the lead compound. uantwerpen.beub.edu Further derivatization at other positions of the phenyl ring can be explored to optimize activity. The introduction of halogen atoms, for instance, has been shown to enhance the effectiveness of some thiourea derivatives against certain bacteria. researchgate.net

The thiocarbonyl group (C=S) of the thiourea moiety can also be a target for functionalization. For example, thiourea derivatives can be used as precursors for the synthesis of other heterocyclic compounds, such as thiazolidinones. nih.gov This involves a cyclization reaction where the thiourea moiety is incorporated into a new ring system, leading to a significant change in the molecular architecture.

Furthermore, the introduction of specific functional groups can be used to improve the pharmacokinetic properties of the molecule. For example, the incorporation of a piperazine ring in some thiourea derivatives has been shown to enhance their potency and selectivity. mdpi.com Similarly, the introduction of water-soluble groups can improve the aqueous solubility of the compound, which can be beneficial for its biological application. organic-chemistry.org

The table below provides examples of functionalization strategies and their potential impact on the properties of N-(3,5-Dichlorophenyl)thiourea analogues.

Functionalization StrategyIntroduced Group/ModificationPotential ImpactReference
Phenyl Ring SubstitutionHalogensEnhanced antibacterial activity researchgate.net
N,N'-DisubstitutionAlkyl/Aryl groupsAltered lipophilicity and hydrogen bonding mdpi.comnih.gov
AcylationAcyl groupModulated biological activity researchgate.net
CyclizationThiazolidinone ringSignificant change in molecular architecture nih.gov
Introduction of Specific MoietiesPiperazine ringEnhanced potency and selectivity mdpi.com
Introduction of Solubilizing GroupsCarboxylic acidImproved aqueous solubility organic-chemistry.org

Through these functionalization strategies, the molecular architecture of N-(3,5-Dichlorophenyl)thiourea can be systematically modified to generate a diverse library of analogues with a wide range of physicochemical and biological properties. This approach is essential for the development of new and improved thiourea-based compounds for various applications.

Advanced Research Applications and Future Directions in Thiourea Chemistry

Catalysis in Organic Synthesis: Organocatalytic Applications

Thiourea (B124793) derivatives have carved a significant niche in the domain of organocatalysis, a field that utilizes small, metal-free organic molecules to accelerate chemical reactions. Their catalytic action primarily stems from their ability to act as hydrogen-bond donors. conicet.gov.ar The two N-H protons on the thiourea moiety can form a bidentate hydrogen-bonding interaction, creating a "clamp-like" binding motif that activates substrates, stabilizes transition states, and controls stereochemistry. conicet.gov.ar

The effectiveness of a thiourea catalyst is greatly influenced by the electronic nature of its substituents. The introduction of electron-withdrawing groups on the aryl ring enhances the acidity of the N-H protons, making the compound a stronger hydrogen-bond donor and, consequently, a more active catalyst. conicet.gov.ar The 3,5-dichloro substitution pattern in (3,5-Dichloroanilino)thiourea serves precisely this purpose. Research on related structures, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea), has demonstrated the power of this design principle. conicet.gov.ar While some studies propose that thioureas may act as Brønsted acids by protonating substrates nih.govrsc.org, the hydrogen-bonding model remains the most widely accepted mechanism for their catalytic activity.

Novel organocatalysts derived from structurally similar starting materials, such as 4-hydroxy-3,5-dichloroaniline, have been synthesized and shown to effectively promote cascade reactions to produce complex molecules with high stereoselectivity. acs.org This underscores the utility of the 3,5-dichlorophenyl motif in designing powerful organocatalysts.

Table 1: Comparison of Structural Features of Thiourea-Based Organocatalysts

CatalystKey Structural FeaturePrimary Catalytic RoleActivation Mechanism
This compoundElectron-withdrawing 3,5-dichloro substituentsEnhanced H-bond donorBidentate hydrogen bonding to activate electrophiles
Schreiner's ThioureaElectron-withdrawing 3,5-bis(trifluoromethyl) substituentsStrong H-bond donorBidentate hydrogen bonding for various reactions (Diels-Alder, etc.)
Unsubstituted PhenylthioureaBaseline phenyl groupModerate H-bond donorGeneral hydrogen bonding

Development as Chemical Ligands in Coordination Chemistry

The rich coordination chemistry of thiourea and its derivatives is well-documented, owing to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. rsc.org This dual-donor capability allows them to act as versatile ligands, forming stable complexes with a wide array of transition metals, including gold (Au), silver (Ag), platinum (Pt), palladium (Pd), and copper (Cu). conicet.gov.arrsc.orgmdpi.comtjnpr.org

This compound can coordinate to metal centers in several modes:

Monodentate Coordination: Typically coordinating through the sulfur atom, which is the softest and most nucleophilic site. mdpi.com

Bidentate Chelation: Involving both the sulfur and a nitrogen atom to form a stable chelate ring. This mode is often facilitated by the deprotonation of one of the nitrogen atoms. mdpi.com

Bridging Ligand: Linking two or more metal centers.

The electronic properties imparted by the 3,5-dichlorophenyl group can influence the stability and reactivity of the resulting metal complexes. Research on thiourea ligands with similar electron-withdrawing groups, such as a 3,5-bis(trifluoromethyl)phenyl ring, has shown the formation of highly stable gold and silver complexes. mdpi.comunizar.es These complexes are being investigated for various applications, including as potential therapeutic agents. mdpi.comtjnpr.orgnih.gov The coordination of this compound to metals like platinum and palladium, known for their catalytic prowess, could yield novel complexes with applications in cross-coupling reactions or other catalytic transformations. tjnpr.org

Table 2: Typical Coordination Modes of Aryl Thiourea Ligands with Metals

Metal IonTypical Coordination ModeExample Application of Complex
Au(I), Ag(I)Monodentate (S-coordination) or Bidentate (P,S-chelation with other donors)Anticancer agents mdpi.comunizar.es
Pt(II), Pd(II)Bidentate (N,S-chelation)Catalysis, Anticancer agents tjnpr.org
Cu(II), Ni(II)Bidentate (N,S-chelation)Antimicrobial agents, Catalysis nih.gov
Ru(II), Ir(III)Bidentate (N,S-chelation)Anticancer agents, Catalysis bohrium.com

Role as Precursors and Intermediates in Multistep Organic Synthesis (e.g., thiazole (B1198619) synthesis)

Thioureas are fundamental building blocks in heterocyclic chemistry. wikipedia.org Their inherent reactivity makes them ideal precursors for the synthesis of a variety of ring systems, most notably thiazoles. The Hantzsch thiazole synthesis, a classic condensation reaction, involves the reaction of an α-haloketone with a thiourea derivative to yield a 2-aminothiazole. jchemrev.comorganic-chemistry.org In this context, this compound can be used to introduce the 3,5-dichloroanilino moiety into the final thiazole structure, a substituent pattern often sought in medicinal chemistry to enhance biological activity.

Beyond thiazoles, thioureas serve as intermediates in the synthesis of other important heterocycles like triazines and thiadiazoles. beilstein-journals.orgepstem.net For instance, thioureas can undergo multicomponent reactions with aldehydes and orthoformates to produce substituted 1,3,5-triazine-2,4-dithiones. beilstein-journals.org The use of pre-halogenated anilines to prepare thiourea intermediates is a common strategy to construct complex heterocyclic systems efficiently. This versatility establishes this compound as a valuable intermediate for generating libraries of complex molecules for screening in drug discovery and materials science. nih.gov

Table 3: General Hantzsch Thiazole Synthesis Using a Substituted Thiourea

Reactant 1Reactant 2Product ClassRole of this compound
α-Haloketone (e.g., phenacyl bromide)This compound2-(3,5-Dichloroanilino)thiazolesProvides the N-C=S backbone and the substituted aniline (B41778) moiety

Exploration in Material Science for Functional Materials (e.g., precursors for nanoparticles)

The application of thiourea derivatives extends into material science, particularly in the synthesis of functional nanomaterials. Thiourea is widely employed as a sulfur source for the production of metal sulfide (B99878) nanoparticles (NPs), such as zinc sulfide (ZnS) and cadmium sulfide (CdS). nih.gov Upon heating in solution with a metal salt, thiourea decomposes to provide a controlled release of sulfide ions (S²⁻) or reactive sulfur species like hydrogen sulfide (H₂S) or carbon disulfide (CS₂), which then react with metal ions to form the NP. nih.gov

Using a substituted precursor like this compound could offer several advantages. The organic framework might act as a capping agent during NP growth, controlling the size and morphology of the resulting particles. Furthermore, the decomposition of the dichlorinated aniline portion could potentially lead to the in-situ surface modification or doping of the nanoparticles, tuning their electronic and optical properties for specific applications in sensors, photocatalysis, or optoelectronics. While the use of this specific molecule is an emerging area, the principle of using thiourea derivatives as precursors for nanocrystals is well-established. nih.gov

Table 4: Examples of Metal Sulfide Nanoparticles Synthesized Using Thiourea as a Sulfur Precursor

NanoparticleMetal PrecursorSulfur PrecursorPotential Application
ZnSZinc Nitrate, Zinc AcetateThioureaPhotocatalysis, Bio-imaging
CdSCadmium Nitrate, Cadmium ChlorideThioureaQuantum dots, Solar cells
PbSLead NitrateThioureaInfrared detectors
CuSCopper SulfateThioureaPhotothermal therapy, Sensors

Future Research Trajectories and Interdisciplinary Opportunities

The multifaceted nature of this compound opens up numerous avenues for future research and interdisciplinary collaboration. Key future directions include:

Advanced Catalysis: Designing chiral versions of this compound could lead to highly effective asymmetric organocatalysts for producing enantiomerically pure pharmaceuticals. Immobilizing these catalysts on solid supports or polymers could lead to recoverable and reusable systems, aligning with the principles of green chemistry. acs.org

Novel Coordination Complexes: Exploring the coordination of this compound with a broader range of metals, including lanthanides and other transition metals, could yield complexes with unique magnetic, luminescent, or catalytic properties. These materials could find applications in medical imaging, OLEDs, or fine chemical synthesis.

Medicinal Chemistry: Using the compound as a scaffold to synthesize new families of thiazoles, triazoles, and other heterocycles for high-throughput screening against various biological targets (e.g., kinases, proteases, microbial enzymes) remains a promising strategy. nih.govmdpi.com

Functional Materials Engineering: Systematically studying the use of this compound as a precursor for metal sulfide nanoparticles could allow for precise control over NP composition and surface chemistry. This could lead to the development of next-generation sensors with enhanced selectivity or more efficient photocatalysts for environmental remediation.

The convergence of organic synthesis, catalysis, inorganic chemistry, and materials science provides a fertile ground for unlocking the full potential of this compound and its derivatives, promising innovations across diverse scientific and technological domains.

Q & A

Q. What are the optimal synthetic routes for preparing (3,5-Dichloroanilino)thiourea with high purity?

Methodological Answer: The synthesis typically involves reacting 3,5-dichloroaniline with thiourea in a polar aprotic solvent (e.g., methanol or ethanol) under reflux conditions. A catalytic base like NaOH (1 mmol) can enhance reactivity, as demonstrated in analogous thiourea syntheses . For purification, recrystallization from ethanol (95%) is recommended to achieve >98% purity, as validated by HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and thiourea NH groups (δ 9.5–10.5 ppm).
    • IR: Confirm N–H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹).
    • Mass Spectrometry: Validate molecular weight (221.107 g/mol) via ESI-MS .
  • Crystallography: Use single-crystal X-ray diffraction with SHELXL for refinement. For example, similar compounds show monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded networks .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiourea derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or angles may arise from disordered structures or twinning. Use validation tools like PLATON to check for missed symmetry or solvent-accessible voids . For ambiguous electron density, employ dual-space methods (e.g., SHELXD) or high-resolution synchrotron data to resolve positional uncertainties .

Q. What mechanistic insights exist for this compound’s bioactivity?

Methodological Answer: Thiourea derivatives often act as enzyme inhibitors via hydrogen bonding or metal coordination. For example, cholinesterase inhibition studies using docking software (e.g., AutoDock) reveal interactions between the thiourea moiety and catalytic triads (e.g., Ser203 in acetylcholinesterase) . Experimental validation via kinetic assays (e.g., Ellman’s method) can quantify IC₅₀ values.

Q. How do substituent positions on the aniline ring influence physicochemical properties?

Methodological Answer: Compare derivatives like 2-[(3,5-dichloroanilino)carbonyl]benzoic acid ( ) with meta/para-substituted analogs. Computational tools (e.g., Gaussian for DFT) predict electronic effects: electron-withdrawing Cl groups increase acidity (pKa ~3.5) and reduce solubility in non-polar solvents. Experimentally, log P values correlate with HPLC retention times .

Q. What experimental design optimizes reaction conditions for thiourea derivatives?

Methodological Answer: Use orthogonal experimental design (e.g., L9(3⁴)) to test factors like temperature, solvent polarity, and catalyst loading. For example, thiourea’s role in arsenic reduction was optimized by prioritizing reagent concentration (most significant factor) over reaction time .

Q. How can trace amounts of this compound be detected in environmental samples?

Methodological Answer: Employ HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Limit of detection (LOD) can reach 0.1 ppb using MRM transitions (m/z 221 → 185). For biological matrices, solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates .

Q. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer: Study aerobic/anaerobic degradation using soil microcosms. Metabolites like 3,5-dichloroaniline ( ) indicate reductive deamination. LC-QTOF-MS identifies intermediates, while OECD 307 guidelines assess half-life (e.g., t₁/₂ ~14 days in loamy soil). Ecotoxicity assays (e.g., Daphnia magna) evaluate acute/chronic risks .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-protein binding stability. QSAR models using descriptors like ClogP and polar surface area (PSA) predict bioavailability. For example, higher PSA (>80 Ų) correlates with reduced blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.